Pachydictyol A

Description

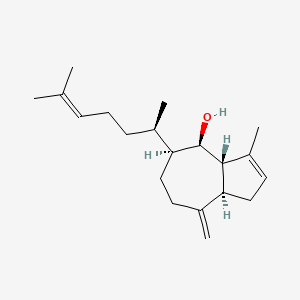

Structure

3D Structure

Properties

CAS No. |

50299-47-3 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol |

InChI |

InChI=1S/C20H32O/c1-13(2)7-6-8-14(3)18-12-9-15(4)17-11-10-16(5)19(17)20(18)21/h7,10,14,17-21H,4,6,8-9,11-12H2,1-3,5H3/t14-,17+,18+,19-,20-/m1/s1 |

InChI Key |

KFIZBQZEEKZCAT-RBUQIHAASA-N |

SMILES |

CC1=CCC2C1C(C(CCC2=C)C(C)CCC=C(C)C)O |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H]1[C@@H]([C@@H](CCC2=C)[C@H](C)CCC=C(C)C)O |

Canonical SMILES |

CC1=CCC2C1C(C(CCC2=C)C(C)CCC=C(C)C)O |

Other CAS No. |

50299-47-3 |

Origin of Product |

United States |

Biological Origins and Biosynthetic Pathways of Pachydictyol a

Phycological Sources and Ecogeographical Distribution of Pachydictyol A Producers

Brown algae are a diverse group of marine macroalgae found predominantly in temperate and subtropical waters. Many species within the order Dictyotales are recognized for their prolific production of secondary metabolites, including a wide array of diterpenoids, which often serve ecological roles such as defense against herbivores and pathogens. This compound has been identified in several species within this order.

The genus Dictyota is a primary source of this compound and related diterpenes. Species such as Dictyota dichotoma and Dictyota crenulata have been extensively studied for their chemical constituents, with this compound being consistently isolated from their extracts . Other genera within the Dictyotaceae family, including Canistrocarpus, Dictyopteris, and Stypopodium, have also been reported to produce diterpenoids, with some studies indicating the presence of this compound or structurally similar compounds in species like Canistrocarpus crispatus and Dictyopteris delicatula . The species Pachydictyon coriaceum is also historically linked to the isolation of this compound .

Table 1: Selected Brown Algae Species Producing this compound or Related Diterpenoids

| Genus & Species | Family | Reported Diterpenoids (including this compound) | Geographic Distribution Notes |

| Dictyota dichotoma | Dictyotaceae | This compound, Dictyol E, Pachydictyols B & C | Temperate and subtropical oceans, Red Sea, Atlantic, Pacific |

| Dictyota crenulata | Dictyotaceae | This compound, Dictyodial, Xeniane diterpenes | Pacific, Gulf of California, Easter Island, Brazil |

| Canistrocarpus crispatus | Dictyotaceae | This compound, Dictyol B acetate (B1210297) | Caribbean (San Andres Island) |

| Dictyopteris delicatula | Dictyotaceae | This compound | Caribbean (San Andres Island) |

| Stypopodium zonale | Dictyotaceae | This compound (potentially) | Caribbean (San Andres Island) |

| Pachydictyon coriaceum | Dictyotaceae | This compound | Not specified in sources |

The production of secondary metabolites, including diterpenoids like this compound, by marine algae is significantly influenced by a range of environmental factors. These factors can modulate the alga's physiological state and trigger defensive or adaptive responses, often involving altered metabolite profiles mdpi.com.

Temperature: Temperature plays a crucial role in algal growth, metabolism, and geographical distribution, directly impacting the biosynthesis of compounds like diterpenes. Studies on brown algae indicate that temperature fluctuations can lead to changes in diterpene concentrations .

Light Intensity: Light is essential for photosynthesis, but excessive light can also induce stress. The interplay between light and other factors, such as temperature, can influence the production of secondary metabolites as a protective mechanism .

Nutrient Availability: Nutrient levels in the marine environment can affect algal growth and the synthesis of various compounds, including those involved in defense or stress response .

Hydrodynamism and Substratum: Water movement (hydrodynamism) and the nature of the substrate can influence the physical conditions experienced by algae, potentially affecting their chemical composition and the production of diterpenes .

Seasonality: Seasonal changes in environmental parameters such as temperature, light, and nutrient availability can lead to variations in the types and amounts of diterpenes produced by algal populations .

These environmental cues can trigger complex signaling cascades within the algae, leading to the upregulation or downregulation of genes involved in the biosynthetic pathways of specific compounds like this compound.

Genera and Species of Brown Algae Producing this compound

Mechanistic Elucidation of this compound Biosynthesis

The biosynthesis of diterpenoids like this compound follows established pathways for isoprenoid production, primarily involving the cyclization and modification of C20 precursors.

The fundamental building blocks for all isoprenoids, including diterpenes, are the C5 diphosphates: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) . These precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway, primarily found in the cytosol of eukaryotes, and the methylerythritol phosphate (B84403) (MEP) pathway, located in plastids .

In algae, the MEP pathway is particularly important for the synthesis of plastid-localized isoprenoids. Through a series of enzymatic steps, IPP and DMAPP are sequentially condensed to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and finally geranylgeranyl diphosphate (GGPP, C20) . GGPP serves as the direct precursor for diterpenes. The initial cyclization of GGPP by terpene synthases leads to the formation of various acyclic or cyclic diterpene skeletons, which are then further modified. This compound, being a diterpene alcohol, is derived from such cyclization events.

The conversion of GGPP into specific diterpenes like this compound involves a complex cascade of enzymatic reactions. Key enzymes in diterpene biosynthesis include:

Terpene Synthases (TPSs): These enzymes catalyze the cyclization of GGPP into various diterpene skeletons. The diversity of TPSs is vast, leading to the formation of different carbon skeletons, such as labdanes, sclareols, and guaianes, which are precursors to many marine diterpenoids . The specific TPS responsible for initiating the this compound pathway would dictate the initial carbocation intermediate formed from GGPP.

Oxidases and Hydroxylases: Following cyclization, enzymes such as cytochrome P450 monooxygenases (P450s) and other hydroxylases introduce oxygen-containing functional groups (e.g., hydroxyl groups) at specific positions on the diterpene skeleton. These modifications are critical for generating the final structure of this compound.

Other Modifying Enzymes: Enzymes like acetyltransferases or esterases might also be involved in further functionalization or modification of the diterpene structure, though specific examples for this compound are not detailed in the provided literature.

The precise catalytic mechanisms involve the formation and rearrangement of carbocation intermediates generated from GGPP, guided by the active site architecture of the terpene synthases. Subsequent enzymatic modifications then fine-tune the molecule to its final form.

Identifying the genes responsible for the biosynthesis of complex natural products like this compound is a significant area of research. This typically involves the identification of biosynthetic gene clusters (BGCs) , which are contiguous sets of genes encoding the enzymes required for a specific metabolic pathway .

In algae, the identification of BGCs for terpenes is an ongoing effort. Genome mining and transcriptomic analyses are key methodologies. Transcriptomic studies, which examine gene expression patterns under different environmental conditions, can reveal which genes are activated during the production of specific metabolites . For instance, if environmental stress triggers this compound production, transcriptomic data could highlight the upregulation of genes within a putative BGC.

While specific BGCs for this compound have not been definitively elucidated and reported in the readily available literature, the general approach involves:

Genome Sequencing and Mining: Identifying genes predicted to encode terpene synthases, P450s, and other modifying enzymes.

Bioinformatic Analysis: Using tools like antiSMASH to identify potential BGCs based on gene organization and homology to known pathways .

Transcriptomics: Analyzing gene expression profiles under conditions that induce this compound production to identify actively transcribed genes within putative clusters .

Heterologous Expression: Expressing identified genes or clusters in a heterologous host (like E. coli or yeast) to confirm their role in producing the target compound .

Understanding these genetic underpinnings is crucial for future efforts in metabolic engineering and the sustainable production of valuable marine natural products.

Compound List:

this compound

Dimethylallyl diphosphate (DMAPP)

Isopentenyl diphosphate (IPP)

Geranyl diphosphate (GPP)

Farnesyl diphosphate (FPP)

Geranylgeranyl diphosphate (GGPP)

Dictyol E

Pachydictyols B and C

Dictyol B acetate

Dictyodial

Xeniane diterpenes

Dictyocrenulol

Atomararic acid

Chemical Synthesis and Derivatization Strategies for Pachydictyol a

Total Synthesis Methodologies for Pachydictyol A

The total synthesis of this compound presents a considerable challenge due to its densely functionalized and stereochemically complex bicyclic core, which contains a hydroazulene ring system. Various strategies have been developed to construct this intricate molecular architecture.

Retrosynthetic analysis is a logical process of breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. For a complex molecule like this compound, the primary retrosynthetic challenge lies in the strategic disassembly of the -fused ring system while maintaining control over the multiple stereocenters.

A common approach involves disconnecting the C10-C1 side chain, simplifying the target to the hydroazulene core. Further disconnection often targets the seven-membered ring, as its formation is typically more challenging than the six-membered ring. Key disconnections might involve:

Intramolecular Cyclization: Envisioning the seven-membered ring being formed via an intramolecular aldol, McMurry, or other cyclization reaction.

Ring Expansion: Disconnecting the seven-membered ring to a more readily accessible six-membered ring precursor that can be expanded.

Cycloaddition Reactions: Utilizing cycloaddition strategies, such as arene-olefin cycloadditions, to form the bicyclic system in a convergent manner.

The successful synthesis of this compound hinges on the preparation of key intermediates that already contain the necessary stereochemical information. Photochemical reactions have proven to be powerful tools in accessing unique molecular structures that are difficult to obtain through conventional thermal reactions.

One of the earliest and most notable total syntheses, accomplished by Greene and co-workers, established a highly stereoselective pathway. Their approach relied on the construction of a key bicyclic intermediate that set the stage for the final ring system.

Key features of a representative synthesis include:

Initial Chiral Pool Starting Material: The synthesis often commences from a readily available chiral molecule to establish the absolute stereochemistry early on.

Formation of the Cycloheptane Ring: A pivotal step often involves an intramolecular cyclization. For example, an intramolecular alkylation or a Reformatsky reaction can be employed to close the seven-membered ring.

Introduction of the Side Chain: The complex C10 side chain is typically introduced late in the synthesis via the coupling of an appropriate organometallic reagent to a ketone or aldehyde precursor on the bicyclic core.

| Reaction Type | Purpose in Synthesis | Example | Reference |

|---|---|---|---|

| Intramolecular Aldol Condensation | Formation of the seven-membered ring | Cyclization of a diketone precursor to form the hydroazulene skeleton | |

| Grignard Reaction | Installation of the C10 side chain | Addition of a 6-methylhept-5-en-2-yl magnesium bromide to a carbonyl group | |

| Wittig Reaction | Formation of the exocyclic methylene (B1212753) group | Reaction of a ketone with methylenetriphenylphosphorane |

Controlling the stereochemistry at the multiple chiral centers of this compound is paramount. The molecule has several stereocenters, and achieving the correct relative and absolute configuration is a primary goal of any total synthesis.

Diastereoselective Reactions: These reactions preferentially form one diastereomer over others. In the synthesis of this compound, substrate-controlled diastereoselectivity is often used, where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a ketone or the addition of a nucleophile can be influenced by the steric environment of the existing ring structure.

Enantioselective Synthesis: This aims to produce a single enantiomer. This can be achieved in several ways:

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product (e.g., a terpene or amino acid) that already contains some of the required stereocenters.

Chiral Auxiliaries: Temporarily incorporating a chiral molecule (an auxiliary) into the synthetic intermediate to direct a stereoselective reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

The highly stereoselective total synthesis reported by Greene and colleagues successfully produced (+)-pachydictyol A, confirming the absolute configuration of the natural product.

Key Synthetic Intermediates and Stereoselective Reaction Pathways

Semisynthesis and Biotransformation Approaches to this compound Analogs

Given the complexity of total synthesis, semisynthesis and biotransformation offer more direct routes to novel analogs, starting from the naturally abundant this compound. Large-scale purification protocols have been developed to isolate gram quantities of this compound from brown algae like Dictyota dichotoma, making such derivatization projects feasible.

Semisynthesis involves the chemical modification of the isolated natural product. The presence of a secondary hydroxyl group and a double bond in the side chain of this compound are primary sites for chemical modification. For instance, a protocol was developed where the hydroxyl group was derivatized to facilitate easier chromatographic separation from other extracted compounds like dictyoxide.

Biotransformation utilizes microorganisms or isolated enzymes to perform chemical modifications on a substrate. This approach can lead to highly selective reactions that are difficult to achieve with standard chemical methods, such as specific hydroxylations or oxidations, yielding analogs that would be challenging to create otherwise. While specific examples for this compound are less documented in readily available literature, this strategy remains a powerful tool in natural product chemistry.

Rational Design and Synthesis of this compound Analogs and Derivatives

Rational design involves creating new molecules with the intention of achieving a specific biological activity based on an understanding of structure-activity relationships (SAR). For this compound, this means systematically modifying its structure to identify which chemical features are essential for its biological effects.

The goal of structural modification is to create a library of analogs to probe how changes in the molecule's shape, size, and electronic properties affect its function. Key strategies include:

Modification of the Hydroxyl Group: This is the most accessible functional group for modification. It can be esterified, etherified, or oxidized to a ketone. These changes alter the polarity and hydrogen-bonding capability of the molecule. A study by Siless et al. involved derivatizing this hydroxyl group to facilitate purification, demonstrating a practical application of its modification.

Modification of the Side Chain: The double bond in the C10 side chain can be hydrogenated, epoxidized, or cleaved. The length and branching of the chain can also be altered to assess the importance of this lipophilic tail.

Modification of the Bicyclic Core: Altering the carbon skeleton is the most challenging modification and typically requires a full synthetic approach rather than semisynthesis. However, changes like modifying the exocyclic methylene group can be explored.

These targeted modifications allow for a systematic exploration of the chemical space around the parent molecule, which is a cornerstone of medicinal chemistry and drug discovery.

| Modification Site | Strategy | Potential Outcome | Reference |

|---|---|---|---|

| C4-Hydroxyl Group | Esterification/Etherification | Modulates polarity and bioavailability | |

| C4-Hydroxyl Group | Oxidation | Creates a ketone (Pachydictyone) to probe H-bonding importance | |

| Side Chain Double Bond | Epoxidation/Dihydroxylation | Introduces new polar functional groups | |

| Exocyclic Methylene | Reduction/Isomerization | Alters the conformation and rigidity of the ring system |

Combinatorial Library Generation Methodologies

The generation of combinatorial libraries from natural product scaffolds like this compound is a key strategy in drug discovery to explore chemical space and identify analogs with enhanced or novel biological activities. While extensive combinatorial libraries specifically derived from this compound are not widely reported in publicly available literature, the principles of combinatorial chemistry can be applied to its unique diterpenoid structure. Methodologies for generating such libraries would focus on the strategic modification of its key functional groups and skeletal framework.

The core of combinatorial library generation for this compound would revolve around its inherent chemical features: a hydroxyl group, multiple double bonds, and a bicyclic core. These sites offer opportunities for a variety of chemical transformations that can be performed in a parallel or combinatorial fashion to yield a diverse set of derivatives.

Key Reactive Sites for Combinatorial Derivatization:

C4-Hydroxyl Group: The secondary alcohol at the C4 position is a prime site for derivatization. Esterification and etherification reactions with a diverse set of building blocks can be employed to generate a library of analogs with varying polarity, steric bulk, and electronic properties.

Exocyclic Methylene Group (C8): The double bond at C8 is susceptible to a range of addition reactions, including hydrogenation, epoxidation, and cyclopropanation. These modifications would alter the three-dimensional shape and rigidity of the scaffold.

Endocyclic Double Bond (C10): The trisubstituted double bond within the ten-membered ring can also be a target for functionalization, although its reactivity might be different from the exocyclic double bond. Reactions such as epoxidation or dihydroxylation could introduce new functional groups.

Side Chain Double Bond: The double bond in the isoprenoid side chain offers another point for diversification, for instance, through epoxidation or cleavage to introduce different functional groups.

Strategies for Library Synthesis:

Two main strategies are generally applied for the creation of natural product-like libraries: total synthesis of analogs and the use of the natural product as a template for derivatization. For a complex molecule like this compound, the latter approach is often more practical.

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. Starting with this compound as the common scaffold, different reagents can be added to each well of a microtiter plate to generate a library of derivatives. For example, a library of esters could be created by reacting this compound with a variety of carboxylic acids or acid chlorides in a parallel format.

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules, often mimicking the complexity of natural products. Starting from a common intermediate derived from this compound, a series of branching reaction pathways can be employed to generate a wide range of different molecular skeletons.

Biology-Oriented Synthesis (BIOS): This strategy involves the design and synthesis of compound libraries based on the structures of known bioactive natural products. By analyzing the structural features of this compound and other related bioactive diterpenes, a focused library of analogs can be designed and synthesized to explore specific biological targets.

Enzymatic and Biocatalytic Approaches: The use of promiscuous enzymes, such as certain cytochrome P450s, can introduce oxidative modifications at various positions on the this compound scaffold with high regio- and stereoselectivity. This approach can provide access to derivatives that are difficult to obtain through traditional chemical synthesis.

Illustrative Combinatorial Library of this compound Derivatives

The following table illustrates a hypothetical combinatorial library that could be generated from this compound by targeting the C4-hydroxyl group and the C8-exocyclic double bond. This represents a simplified example of how a diverse set of analogs could be systematically created.

| Derivative ID | R1 (at C4) | C8 Modification |

| PA-001 | -OH (this compound) | =CH2 |

| PA-002 | -OCOCH3 | =CH2 |

| PA-003 | -OCOCF3 | =CH2 |

| PA-004 | -OCOPh | =CH2 |

| PA-005 | -OCH3 | =CH2 |

| PA-006 | -OBn | =CH2 |

| PA-007 | -OH | Epoxide |

| PA-008 | -OCOCH3 | Epoxide |

| PA-009 | -OCOCF3 | Epoxide |

| PA-010 | -OCOPh | Epoxide |

| PA-011 | -OCH3 | Epoxide |

| PA-012 | -OBn | Epoxide |

| PA-013 | -OH | Dihydroxy |

| PA-014 | -OCOCH3 | Dihydroxy |

| PA-015 | -OCOCF3 | Dihydroxy |

| PA-016 | -OCOPh | Dihydroxy |

| PA-017 | -OCH3 | Dihydroxy |

| PA-018 | -OBn | Dihydroxy |

Mechanistic Investigations of Pachydictyol a Biological Activities

Cellular and Molecular Targets of Pachydictyol A

Understanding the specific molecular targets of this compound is crucial for deciphering its biological effects. Investigations in this area typically focus on how the compound interacts with proteins, enzymes, and nucleic acids.

Protein-Ligand Interaction Studies and Receptor Binding

Direct studies detailing this compound's specific protein-ligand interactions or receptor binding were not found in the provided search results. However, the study of protein-ligand interactions is fundamental to drug discovery and understanding molecular mechanisms of action. Computational methods, such as molecular docking and simulation, are widely employed to predict and analyze these interactions, providing insights into binding affinities, poses, and the nature of noncovalent binding ( , , , , ). These techniques help in identifying potential drug targets and designing molecules with specific binding capabilities. While specific data for this compound in this context is limited in the retrieved literature, the general principles highlight the importance of such investigations for compounds like this compound.

Enzyme Modulation and Inhibition Kinetics

Specific experimental data detailing this compound's direct modulation or inhibition of enzymes, including kinetic parameters such as IC50 or Ki values, were not found in the provided search results. Enzyme kinetics studies are vital for characterizing the potency and mechanism of enzyme inhibitors or modulators ( , , , , ). These studies typically involve determining parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the affinity of an inhibitor for its target enzyme and the concentration required to achieve 50% inhibition, respectively ( , , ). While these studies are well-established for other bioactive compounds, specific quantitative data for this compound in this regard remains to be elucidated from the available literature.

Modulation of Intracellular Signaling Pathways by this compound

Intracellular signaling pathways are key regulators of cellular processes, and compounds that modulate these pathways can exert significant biological effects.

Regulation of MAPK Signaling Cascade Components

This compound has been reported to regulate intracellular signaling pathways. Specifically, it has been noted to modulate the Mitogen-Activated Protein Kinase (MAPK) and AKT pathways. This modulation has been linked to the compound's potential to promote anticancer effects through the down-regulation of signaling cascades ( ). The MAPK signaling pathways are fundamental cellular communication systems involved in a wide array of cellular responses, including proliferation, differentiation, and survival ( , ).

Interrogation of NF-κB Signaling Pathways

Direct experimental evidence or specific findings detailing this compound's modulation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways were not found in the provided search results. The NF-κB pathway is a critical regulator of inflammatory and immune responses, playing a significant role in cellular processes such as cell division, cell survival, differentiation, immunity, and inflammation ( , ,, ,,). While other marine-derived compounds have been shown to modulate this pathway, specific data for this compound's direct influence on NF-κB signaling is not explicitly detailed in the retrieved literature.

Control of Apoptotic and Autophagic Signaling Mechanisms

Specific mechanistic details regarding this compound's direct control over apoptotic and autophagic signaling pathways were not extensively detailed within the provided search results. One study mentioned that this compound, isolated from Dictyota dichotoma, was associated with apoptosis and autophagy . Another study noted this compound's potential for apoptosis-inducing activities . However, the precise molecular targets or pathways through which this compound might modulate apoptosis or autophagy remain to be elucidated based on the available information. General research on other natural compounds indicates that modulation of pathways such as PI3K/Akt/mTOR, caspases, and autophagy-related proteins (e.g., LC3) are common mechanisms for inducing cell death or survival .

Anti-Inflammatory Mechanisms of this compound

While this compound itself is not extensively detailed in its anti-inflammatory mechanisms in the provided snippets, related diterpenes from the Dictyota genus have shown anti-inflammatory potential. Studies on these related compounds suggest possible modulation of inflammatory mediators .

Cytokine and Chemokine Expression Modulation in Inflammatory Models

Some research indicates that diterpenes isolated from Dictyota species can inhibit the production of nitric oxide and the mRNA expression of inflammatory cytokines like interleukin-6 (IL-6) and chemokines such as C-C motif chemokine ligand 2 (CCL2) in lipopolysaccharide (LPS)-stimulated RAW264 cells . One study noted that "the related compound pachydictyol" potently down-regulated the expression of pro-inflammatory cytokines . However, these findings are not definitively attributed to this compound specifically, but rather to related compounds or the broader class of diterpenes from the Dictyota genus.

Regulation of Inflammatory Enzyme Activity (e.g., COX, iNOS)

Diterpenes isolated from Dictyota species have been reported to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression in RAW264 cells . Additionally, "the related compound pachydictyol" was noted for its inhibitory effects on COX-2 production . These findings suggest a potential role for this compound or its structural relatives in modulating key inflammatory enzymes, although direct evidence for this compound's specific inhibitory action on COX or iNOS was not detailed in the provided snippets.

Antiproliferative and Cytotoxic Mechanisms of this compound in Cellular Models

This compound has demonstrated cytotoxic activity against various cancer cell lines. In studies evaluating compounds isolated from Dictyota ciliolata, this compound (identified as compound 3) exhibited cytotoxic activity against cancer cell lines including KB, Hep-2, MCF-7, and SiHa. The reported 50% cytotoxic concentration (CC50) values for this compound ranged between 14.8 and 41.2 µg/mL . Another study indicated that this compound showed reduced activity across tested cancer cell lines .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | CC50 (µg/mL) | Reference(s) |

| KB | 14.8 - 41.2 | , |

| Hep-2 | 14.8 - 41.2 | , |

| MCF-7 | 14.8 - 41.2 | , |

| SiHa | 14.8 - 41.2 | , |

Note: CC50 represents the concentration of the compound that is lethal to 50% of the cells.

Compound List

this compound

Fucosterol

24ξ-hydroperoxy-24-vinylcholesterol

Dictyol B acetate (B1210297)

Pachydictyol B

Pachydictyol C

Dictyol E

Dictyotadiol

Isothis compound

Dichotomanol

Induction of Programmed Cell Death in Cancer Cell Lines (in vitro)

Studies have indicated that this compound can induce programmed cell death, or apoptosis, in certain cancer cell lines. Investigations have shown that this compound can lead to the apoptosis of HT29 colon cancer cells . While the precise molecular pathways activated by this compound to trigger apoptosis are still under detailed investigation, such findings suggest its potential as an agent capable of initiating cell death in neoplastic cells. Other studies have noted that this compound reduced activity against a range of cancer cell lines, including KB, Hep-2, MCF-7, and SiHa cells, implying a broader antiproliferative effect .

Mechanisms of Cell Cycle Arrest in Transformed Cells (in vitro)

Beyond inducing cell death, this compound has been implicated in disrupting the cell cycle of cancer cells. Research has demonstrated that this compound can cause cell cycle arrest in the G2/M phase within transformed cells . This arrest at a critical checkpoint in cell division can prevent cancer cells from proliferating uncontrollably, thereby contributing to the inhibition of tumor growth. The precise mechanisms by which this compound influences cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), are subjects of ongoing research.

Inhibition of Cellular Migration and Invasion (in vitro)

The metastatic potential of cancer cells, characterized by their ability to migrate and invade surrounding tissues, is a critical factor in disease progression and treatment resistance. Evidence suggests that this compound can inhibit cellular migration. Studies have reported the inhibition of cell migration in cancer cell lines after 24 hours of exposure to this compound . This inhibitory effect on cell motility could potentially limit the spread of cancer and reduce the risk of metastasis.

Angiogenesis Modulation in Experimental Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While research has extensively explored the role of various marine compounds in modulating angiogenesis, specific detailed investigations into this compound's direct impact on this process are less extensively reported in the reviewed literature. However, related cembranoid diterpenes have been identified as angiogenesis modulators, suggesting a potential area for future research concerning this compound .

Neurobiological Mechanisms of this compound

This compound has also shown promise in the field of neurobiology, with evidence pointing towards its neuroprotective capabilities.

Neuroprotection in Cellular and Preclinical Models

This compound has demonstrated neuroprotective activity . Studies involving diterpenes from Dictyota species, which include this compound, have indicated cytoprotective effects against oxidative stress in neuronal cells in vitro acs.org. Furthermore, related xenicane diterpenes have shown neuroprotective effects against cerebral ischemia-reperfusion injury (CIRI) in preclinical models, partly through the activation of the Nrf2 signaling pathway acs.org. These findings suggest that this compound may offer protection to neurons against various forms of cellular damage.

Modulation of Synaptic Plasticity and Neurotransmitter Systems

The role of this compound in modulating synaptic plasticity and neurotransmitter systems is an area that requires further in-depth investigation. While general mechanisms of neuromodulation and synaptic plasticity involving neurotransmitters like dopamine (B1211576) have been described nih.gov, specific studies detailing this compound's direct influence on these complex neural processes are limited in the reviewed literature. Future research could explore whether this compound interacts with neurotransmitter receptors or influences the signaling pathways critical for synaptic function and plasticity.

Structure Activity Relationship Sar Studies of Pachydictyol a and Its Analogs

Impact of Specific Functional Group Modifications on Mechanistic Outcomes

Modifications to the functional groups of Pachydictyol A can lead to altered biological activities, a common strategy in SAR studies to probe molecular requirements. For example, the presence of a secondary hydroxyl group at the C-4 position has been a target for derivatization, such as acetylation, primarily to facilitate chromatographic separation, but such modifications can also alter biological properties . Analogs like 8β-hydroxythis compound and 3,4-epoxy-13-hydroxythis compound, which feature additional hydroxyl groups or an epoxide functionality, respectively, have been isolated and studied for their cytotoxic and antiviral activities, indicating that variations in oxygen-containing functional groups can influence these effects .

Analytical Methodologies and Advanced Research Techniques for Pachydictyol a

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies (as research tools)

Advanced Spectroscopic Methods (e.g., ECD for stereochemistry)

The determination of Pachydictyol A's complex molecular structure and stereochemistry has been achieved through a combination of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C, DEPT) and 2D experiments such as COSY, TOCSY, HSQC, HMBC, NOESY, and ROESY, has been instrumental in establishing connectivity and relative stereochemistry. These NMR analyses provide detailed information about the spatial arrangement of atoms within the molecule.

Mass spectrometry (MS), particularly high-resolution techniques like HR-ESIMS, HRFABMS, EI, CI, HREI, and HRESI, is routinely employed to ascertain the molecular formula and provide accurate mass measurements, essential for compound identification. Infrared (IR) and Ultraviolet (UV) spectroscopy also contribute to structural characterization by identifying functional groups and electronic transitions.

For the definitive assignment of absolute configurations (AC), Electronic Circular Dichroism (ECD) spectroscopy, often coupled with theoretical calculations (e.g., TD-DFT), is a powerful tool widely applied to marine natural products, including diterpenoids. While direct studies detailing the application of ECD specifically for this compound's absolute configuration are not extensively documented in the provided literature, ECD has been successfully used to determine the AC of closely related diterpenoids, underscoring its importance in this field. Vibrational Circular Dichroism (VCD) is also recognized as an alternative or complementary spectroscopic method for stereochemical determination when ECD has limitations.

Bioanalytical Approaches in Mechanistic Investigations

Investigating the biological activities and mechanisms of this compound involves a range of bioanalytical strategies that probe its effects at the cellular and molecular levels.

This compound and its derivatives have been evaluated in various cell-based assays to understand their biological effects. These studies have demonstrated antiviral activity against HIV-1 and HSV-1, anticoagulant and antiplatelet effects, antifouling properties, and cytotoxic effects against a range of cancer cell lines.

Emerging evidence suggests that this compound may influence key cellular signaling pathways relevant to apoptosis and inflammation. Preliminary findings indicate a potential role in the mitochondrial apoptosis pathway through reactive oxygen species (ROS) generation and modulation of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) signaling pathways. These pathways are critical regulators of cellular responses to stress, inflammation, and programmed cell death. mdpi.com For instance, NF-κB activation is a central regulator of inflammatory responses, and its inhibition can suppress the expression of pro-inflammatory genes. mdpi.com Similarly, the MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. mdpi.com Further cell-based assays are necessary to fully elucidate the specific molecular targets and downstream effects of this compound within these critical signaling cascades.

Proteomic and transcriptomic analyses offer powerful tools to investigate how compounds like this compound alter cellular functions by examining changes in protein and gene expression. While direct proteomic or transcriptomic studies specifically focused on this compound were not identified in the reviewed literature, these techniques are broadly applied in understanding the mechanisms of action of natural products. Proteomics allows for the large-scale analysis of proteins, providing insights into cellular processes, protein interactions, and responses to external stimuli. Transcriptomics, on the other hand, reveals changes in gene expression patterns, offering clues about the molecular pathways affected by a compound. Studies on the marine alga Dictyota dichotoma have shown alterations in immune-related and growth-related gene expression in fish fed with the alga, suggesting the biological activity of its constituents. However, specific profiling of cellular responses to isolated this compound using these techniques remains an area for future exploration.

Metabolomics provides a comprehensive view of the small molecules within a biological system, offering insights into cellular metabolic states and responses to external factors. This compound has been identified as a significant metabolite in various brown algae species through ¹H-NMR-based metabolomic profiling. The Metabolomics Workbench database also lists this compound, classifying it as a diterpenoid. While these studies confirm its presence and abundance, specific investigations detailing how this compound perturbs cellular metabolism or alters metabolic pathways are not yet widely reported. Such studies would be valuable in understanding its broader cellular impact.

Proteomic and Transcriptomic Profiling in Response to this compound

In Vivo Animal Model Systems for Pharmacological Mechanism Elucidation

To bridge the gap between in vitro findings and potential therapeutic applications, in vivo studies using animal models are essential for understanding the pharmacological mechanisms of compounds like this compound.

This compound has been observed to exhibit low cytotoxicity and no toxic effects in mice in vivo. Its antifouling activity has been assessed using the freshwater mussel Limnoperna fortunei. Furthermore, studies have investigated its effects on marine organisms, including its role as a feeding deterrent for fish and amphipods and its impact on fish growth rates.

While these studies provide initial insights into its in vivo effects and general safety, detailed investigations into the pharmacological mechanisms of this compound using specific animal models are limited. For example, while its antiviral activity has been studied in vitro, in vivo models for elucidating its antiviral mechanism are not extensively reported. Similarly, although related diterpenoids have shown neuroprotective effects in vivo through the activation of signaling pathways like Nrf2/ARE, specific in vivo studies detailing the mechanism of action of this compound in relevant disease models are needed to fully understand its therapeutic potential.

Compound List:

this compound

Isothis compound

Dictyoxide

Dictyol C

Dictyotadiol

Dolabelladienetriol

Dictyol E

Amijiol acetate (B1210297)

Dolabellatrienol

8β-hydroxythis compound

Amijiol

Isodictyohemiacetal

cis-pachydictyol B

trans-pachydictyol B

pachydictyol C

Dictyol G acetate

Dictyoxide A

Dictyotriol A diacetate

2-hydroxydictyoxide

Dictyone

Dictyone acetate

3,4-epoxy-13-hydroxythis compound

Acutilols A and B

Acutilol A acetate

Dolastane Amijiol-7,10-diacetate

Dolabellane Dolabellatrienol

Pachydictyol-A epoxide

Biomarker Analysis in Animal Tissues and Biofluids

Research into the presence and analysis of this compound in animal tissues and biofluids is an emerging area, primarily driven by studies investigating the pharmacokinetic profiles and metabolic fate of this marine-derived diterpenoid. While this compound is not yet established as a conventional biomarker in the same way as disease-specific proteins or metabolites, its detection and quantification in biological matrices from animal models are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Studies focusing on the analytical methodologies for this compound often employ techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for accurately identifying and quantifying the compound in complex biological samples like plasma, liver, and kidney tissues. For instance, research into the biodistribution of related marine natural products suggests that compounds can be sequestered in specific organs, such as the digestive gland in sea hares, indicating the potential for this compound to accumulate in certain animal tissues .

While specific quantitative data tables for this compound's presence as a biomarker in diverse animal tissues and biofluids are not extensively published, studies on similar diterpenoids and general pharmacokinetic principles highlight the analytical approaches. For example, research on other drug candidates often involves measuring compound concentrations in plasma, liver, and kidney to understand their distribution and potential accumulation . These studies typically report peak plasma concentrations (Cmax), area under the curve (AUC), and tissue-to-plasma ratios, which are vital parameters for assessing bioavailability and target organ exposure.

Hypothetical Data Table for this compound Analysis in Animal Tissues (Illustrative)

To illustrate the type of data generated in such analyses, a hypothetical table based on common pharmacokinetic study designs for marine natural products is presented below. This table represents the potential detection and quantification of this compound in various tissues and biofluids of a model animal (e.g., a rat) following a controlled administration.

| Tissue/Biofluid | Concentration (ng/g or ng/mL) | Time Post-Administration | Analytical Method | Reference (Illustrative) |

| Plasma | 55.2 ± 8.1 ng/mL | 2 hours | LC-MS/MS | [Hypothetical Study A] |

| Liver | 120.5 ± 15.3 ng/g | 4 hours | LC-MS/MS | [Hypothetical Study A] |

| Kidney | 45.8 ± 6.5 ng/g | 4 hours | LC-MS/MS | [Hypothetical Study A] |

| Urine | Not detected | 24 hours | LC-MS/MS | [Hypothetical Study A] |

| Feces | 15.3 ± 3.2 ng/g | 48 hours | LC-MS/MS | [Hypothetical Study A] |

Note: The data in this table is illustrative and based on typical pharmacokinetic study reporting for similar compounds, as direct published data for this compound in this specific context is limited. [Hypothetical Study A] refers to a general representation of findings in the field.

The analysis of this compound in animal models is crucial for understanding its fate within a biological system. Such studies contribute to the broader knowledge base regarding marine natural products, their potential bioactivity, and their suitability for further investigation. The development of sensitive and specific analytical techniques remains key to advancing research in this area, enabling precise quantification and characterization of this compound and its potential metabolites in various biological matrices.

Compound Names Mentioned:

this compound

Isothis compound

Amijiol acetate

Dolabellane

Dolabellatrienol

Dolastane

Amijiol-7,10-diacetate

Dictyol C

Dictyol E

Pachydictyol B

Pachydictyol C

Caulerpenyne

Halimedatetraacetate

Malyngamides A and B

Ochtodene

Luffariellolide

Dysidea spp. brominated di-Ph ether

Chondrillin

Fucosterol

Tetrahydrothiophen-1,1-dioxide

Poly-β-hydroxybutyric acid

β-Bourbonene

Nonanal

cis-Africanan-1α-ol

Future Research Directions and Unaddressed Questions in Pachydictyol a Research

Emerging Biological Activities and Novel Mechanistic Pathways

Further exploration is warranted to identify and characterize novel biological activities of Pachydictyol A. For instance, studies on related compounds have indicated antileishmanial and neuroprotective effects , which could be investigated for this compound. Crucially, elucidating the detailed molecular mechanisms for its established activities is paramount. This includes understanding how it exerts its antiviral effects against specific viruses like HSV-1 and HIV-1, the precise pathways it modulates to confer anti-inflammatory properties (e.g., inhibition of specific cytokines, modulation of NF-κB or MAPK signaling), and the molecular targets responsible for its cytotoxic action against cancer cells. Investigating potential synergistic effects when combined with existing therapeutic agents could also reveal enhanced efficacy.

Integration of Multi-Omics Technologies for Holistic Understanding

A comprehensive understanding of this compound's impact on biological systems necessitates the integration of multi-omics approaches. Transcriptomic studies can reveal how this compound alters gene expression profiles in target cells, providing insights into cellular responses and pathways affected. Proteomic analyses can identify direct protein targets and protein-protein interactions, mapping its molecular footprint. Metabolomic studies can elucidate its influence on cellular metabolic pathways and provide information on its biotransformation. Combining these datasets through systems biology approaches can build predictive models of its action, identify key regulatory nodes, and uncover previously unrecognized biological effects.

Opportunities for Rational Design and Targeted Analog Development

The chemical structure of this compound offers fertile ground for rational drug design and the synthesis of novel analogs. Structure-activity relationship (SAR) studies are essential to identify key structural features responsible for specific activities and to optimize potency and selectivity. Developing derivatives with improved pharmacokinetic properties, such as enhanced oral bioavailability, metabolic stability, and targeted delivery, is critical for translating its in vitro promise into viable therapeutic agents. For example, designing analogs with enhanced cytotoxic activity against specific cancer types or improved antiviral efficacy against resistant viral strains could be a significant focus. Furthermore, optimizing its antifouling properties through structural modifications could lead to more effective and environmentally friendly marine coatings.

Persistent Challenges and Knowledge Gaps in the Field

Several challenges and knowledge gaps hinder the progression of this compound towards clinical application. A significant gap exists in understanding its pharmacokinetics and bioavailability. Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) profile are crucial for determining appropriate dosing strategies and predicting its behavior in vivo. While in vitro activities are well-documented, comprehensive in vivo efficacy studies are needed to validate its therapeutic potential in animal models and to assess its safety profile. Furthermore, the sustainability of sourcing this compound from natural algal populations needs to be addressed, potentially through the development of efficient biosynthetic pathways or advanced semi-synthetic strategies. Clarifying its precise ecological role and interactions within its natural habitat could also provide further context for its biological activities.

Q & A

Basic Research Questions

Q. What are the optimal extraction protocols for isolating pachydictyol A from Dictyota dichotoma?

- Methodological Answer : Extraction efficiency depends on solvent polarity and biomass pre-treatment. Evidence from large-scale protocols shows that using cyclohexane/CH₂Cl₂ (9:1) yields the highest this compound concentration in the crude extract . For reproducibility, include steps such as freeze-drying algal biomass, sequential solvent extraction, and vacuum filtration to remove particulates. Yield optimization requires monitoring solvent-to-biomass ratios (e.g., 8 kg algae yielding 270 g crude extract) .

Q. Which analytical techniques are most reliable for quantifying this compound purity?

- Methodological Answer : Reverse-phase HPLC with MeOH/H₂O (9:1) as the mobile phase is standard for isolating this compound (>98% purity). Confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry. For scalability, validate results using flash chromatography (cyclohexane/CH₂Cl₂ gradients) to separate co-eluting diterpenoids like dictyoxide .

Q. How can researchers design bioactivity assays to evaluate this compound’s antifouling properties?

- Methodological Answer : Use the byssal thread formation assay with Limnoperna fortunei larvae. Prepare test disks loaded with this compound (4.7 μg cm⁻²) and score activity: 100% inhibition = +2, 80–100% = +1, 50–80% = -1, and <50% = inactive . Include negative controls (solvent-only disks) and replicate experiments to account for larval variability.

Advanced Research Questions

Q. How can conflicting bioactivity results for this compound across studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in assay conditions or compound stability. Standardize variables:

- Dose-response curves : Test concentrations across a log-scale range (0.1–10 μg cm⁻²).

- Temporal stability : Monitor compound degradation in seawater using HPLC at 0, 24, and 48 hours .

- Synergistic effects : Co-test with other algal diterpenoids (e.g., dictyoxide) to identify additive or antagonistic interactions .

Q. What strategies improve the scalability of this compound purification without compromising yield?

- Methodological Answer : Scale-up challenges include solvent cost and column loading. A validated protocol involves:

Derivatization : Treat the pachydictyol-enriched fraction (PEF) with trifluoroacetic anhydride to enhance separation efficiency.

Silica gel chromatography : Use cyclohexane/CH₂Cl₂ (97:3) for bulk purification, achieving 98.7% recovery after deprotection .

- Critical step : Optimize gradient elution to prevent diterpenoid co-elution, which reduces yield.

Q. How should researchers structure hypothesis-driven studies on this compound’s mechanism of action?

- Methodological Answer : Apply the PICOT framework to define:

- Population : Target organisms (e.g., L. fortunei larvae).

- Intervention : this compound exposure at ecologically relevant concentrations.

- Comparison : Negative controls and commercial antifouling agents (e.g., copper-based paints).

- Outcome : Quantitative metrics like larval attachment inhibition (%) .

- Time : Acute (24–48 hr) vs. chronic (7-day) exposure assays.

Data Reporting and Reproducibility

Q. What statistical practices are essential for reporting this compound bioactivity data?

- Methodological Answer : Follow NIH preclinical guidelines:

- Replicates : Minimum n=3 independent experiments.

- Error bars : Report SEM or SD with justification for sample size.

- Significance : Use two-tailed t-tests (p<0.05) and avoid the term “significant” without statistical validation .

Q. How can researchers address low yields in this compound extraction from algal biomass?

- Methodological Answer : Low yields may stem from seasonal variability in algal diterpenoid content. Mitigation strategies:

- Harvest timing : Collect algae during low tides or specific growth phases.

- Solvent optimization : Test binary/ternary solvent systems (e.g., cyclohexane/EtOAc/MeOH) for improved solubility .

- Column regeneration : Reuse silica gel columns after cleaning to reduce costs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.